BenchChemオンラインストアへようこそ!

2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one

Physicochemical profiling Solubility engineering Lead optimization

2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one (CAS 5843-91-4) is a dihydropyridazin-3(2H)-one derivative bearing a 6-methyl substituent and a 2-hydroxyethyl group at the N2 position. The compound belongs to the broader pyridazinone class, whose members are established as phosphodiesterase (PDE) inhibitors, vasodilators, and cardiotonic agents.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
Cat. No. B15071817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)CC1)CCO
InChIInChI=1S/C7H12N2O2/c1-6-2-3-7(11)9(8-6)4-5-10/h10H,2-5H2,1H3
InChIKeyRSQJCCFLTFEFOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one (CAS 5843-91-4): A Functionalized Pyridazinone Scaffold for PDE-Focused and Corrosion Inhibition Research


2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one (CAS 5843-91-4) is a dihydropyridazin-3(2H)-one derivative bearing a 6-methyl substituent and a 2-hydroxyethyl group at the N2 position. The compound belongs to the broader pyridazinone class, whose members are established as phosphodiesterase (PDE) inhibitors, vasodilators, and cardiotonic agents [1]. Its computed physicochemical profile includes a molecular weight of 156.18 g/mol, XLogP3 of -1.2, topological polar surface area (TPSA) of 52.9 Ų, and three hydrogen bond acceptor sites [2]. The N2-hydroxyethyl substituent distinguishes this scaffold from the parent 6-methyl-4,5-dihydropyridazin-3(2H)-one (MDP, CAS 5157-08-4) and from the 5-methyl-6-aryl series that dominates PDE3 inhibitor literature, positioning it as a candidate for solubility-modulated or PDE4-biased applications.

Why Generic 2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one Substitution with Unsubstituted or 6-Aryl Pyridazinones Compromises Experimental Reproducibility


Substituting 2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one with its closest analog, the unsubstituted parent 6-methyl-4,5-dihydropyridazin-3(2H)-one (MDP, CAS 5157-08-4), introduces a fundamentally different solubility and hydrogen-bonding profile: the target compound possesses a 27% larger TPSA (52.9 vs. 41.5 Ų), one additional H-bond acceptor (3 vs. 2), and a 0.5-unit lower XLogP3 (-1.2 vs. -0.7), reflecting substantially greater hydrophilicity [1]. Furthermore, established SAR for the pyridazinone class demonstrates that N2-alkylation markedly enhances PDE4 inhibitory potency while suppressing PDE3 activity [2], meaning that replacement with N2-unsubstituted or 6-aryl-substituted analogs (optimized for PDE3) would yield divergent target engagement profiles. These physicochemical and pharmacophoric differences render generic class-based substitution unsound without explicit experimental reconciliation.

2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one: Quantitative Differentiation Evidence for Informed Procurement


N2-Hydroxyethyl Substitution Increases Hydrophilicity by 0.5 logP Units and TPSA by 27% vs. Unsubstituted MDP

The target compound exhibits a computed XLogP3 of -1.2 compared to -0.7 for the unsubstituted parent 6-methyl-4,5-dihydropyridazin-3(2H)-one (MDP, CAS 5157-08-4), representing a 0.5 log unit decrease in lipophilicity. Its topological polar surface area (TPSA) is 52.9 Ų versus 41.5 Ų for MDP, a 27.5% increase [1]. The target compound also possesses three hydrogen bond acceptors (vs. two for MDP) and two rotatable bonds (vs. zero for MDP), reflecting greater conformational flexibility and solvation capacity conferred by the 2-hydroxyethyl substituent.

Physicochemical profiling Solubility engineering Lead optimization

N2-Alkylation in Pyridazinones Shifts PDE Isoform Selectivity from PDE3-Dominant to PDE4-Potentiated: Class-Level SAR Implication

Published SAR across multiple pyridazinone chemotypes consistently demonstrates that N2-alkylation of the pyridazinone ring markedly enhances PDE4 inhibitory potency while suppressing PDE3 inhibition [1]. In the phosphodiesterase inhibitors series by Ochiai et al., N-alkylation of the pyridazinone NH group produced up to a 100-fold increase in PDE4 potency with concomitant loss of PDE3 activity [1]. Conversely, 6-aryl-4,5-dihydropyridazin-3(2H)-ones with an unsubstituted N2 position, such as DNMDP and its analogs, potently inhibit PDE3A/B (pIC50 values up to 7.5) [2]. The target compound, bearing an N2-hydroxyethyl group but lacking a 6-aryl substituent, is therefore predicted to exhibit a PDE4-biased profile, in contrast to the PDE3-selective character of 6-aryl-N2-unsubstituted analogs.

Phosphodiesterase inhibition PDE3/PDE4 selectivity Structure-activity relationship

Absence of 6-Aryl Substituent Differentiates Target from DNMDP-Class PDE3A Cancer Cytotoxins: Implications for SLFN12-Dependent Killing

The cancer cytotoxic pyridazinone DNMDP (6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one) and its optimized analog BRD9500 potently kill cancer cells through a PDE3A/SLFN12-dependent mechanism, with BRD9500 exhibiting an EC50 of 1 nM in HeLa viability assays and in vivo activity in an SK-MEL-3 xenograft model [1]. Critically, most conventional PDE3 inhibitors devoid of this specific chemotype do not induce SLFN12-mediated cell death and can rescue cancer cells from DNMDP toxicity [1]. The target compound lacks both the 6-aryl pharmacophore required for PDE3A engagement in the SLFN12-competent conformation and the 5-methyl stereochemistry characteristic of DNMDP, structurally distinguishing it from this therapeutically relevant subset of pyridazinones.

PDE3A modulation SLFN12 Cancer cell cytotoxicity Chemical probe selectivity

Unsubstituted Parent MDP Achieves 98% Corrosion Inhibition Efficiency at 5×10⁻³ M in 1 M HCl: Basal Class Activity for Corrosion Research

The parent compound 6-methyl-4,5-dihydropyridazin-3(2H)-one (MDP) has been experimentally characterized as an effective corrosion inhibitor for mild steel in acidic media, achieving a maximum inhibition efficiency of 98% at 5×10⁻³ M in 1 M HCl and 75% at 5×10⁻² M in 0.5 M H₂SO₄, as determined by weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) measurements [1]. Polarization data indicate that MDP functions as a mixed-type inhibitor with predominant anodic character, and EIS confirms that inhibitor adsorption increases charge transfer resistance while decreasing interfacial capacitance [1]. The target compound's N2-hydroxyethyl group, which increases polarity and enhances aqueous compatibility, may further improve inhibitor solubility and adsorption thermodynamics relative to MDP, although direct experimental comparison has not been reported.

Corrosion inhibition Mild steel protection Acidic media Mixed-type inhibitor

Predicted pKa of 14.47 and Boiling Point of 287°C Constrain Reaction and Purification Conditions Relative to Lower-Molecular-Weight Analogs

The target compound has a predicted pKa of 14.47±0.10 (corresponding to the hydroxyl proton) and a predicted boiling point of 286.7±42.0 °C at atmospheric pressure . By comparison, the unsubstituted parent MDP has a molecular weight 39% lower (112.13 vs. 156.18 g/mol) and lacks the hydroxyl functionality, implying substantially different volatility and acid-base behavior . The higher boiling point of the target compound necessitates careful optimization of distillation or chromatographic purification conditions relative to more volatile, lower-MW pyridazinone analogs. The hydroxyl group also introduces a handle for further derivatization (e.g., esterification, etherification, or oxidation) that is absent in MDP and most 6-aryl pyridazinones.

Synthetic chemistry Purification optimization Process chemistry

Recommended Research and Industrial Application Scenarios for 2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one Based on Quantitative Differentiation Evidence


PDE4-Focused Hit Finding and Selectivity Profiling Campaigns

The N2-hydroxyethyl substitution pattern, which class-level SAR associates with PDE4-potentiated activity, makes this compound a suitable entry point for PDE4-focused screening libraries [1]. Its 0.5 log unit lower XLogP3 versus MDP reduces non-specific protein binding risk in biochemical assays, while its distinct substitution pattern relative to 6-aryl PDE3 inhibitors such as DNMDP provides a valuable selectivity control for PDE3A/SLFN12 counter-screening [2].

Aqueous Corrosion Inhibitor Formulation Development

The established corrosion inhibition efficacy of the pyridazinone core (98% for MDP at 5×10⁻³ M in 1 M HCl) combined with the target compound's enhanced hydrophilicity (+27.5% TPSA, additional H-bond acceptor) supports its evaluation in aqueous-formulated inhibitor systems where solubility and adsorption kinetics are critical performance parameters [1].

Functionalized Building Block for Derivatization Libraries

The free primary hydroxyl group on the N2-hydroxyethyl chain provides a reactive handle for esterification, etherification, carbamate formation, or oxidation chemistry that is entirely absent in the unsubstituted parent [1]. This enables the generation of diverse N2-functionalized pyridazinone libraries for SAR exploration without requiring de novo scaffold synthesis, offering procurement efficiency for medicinal chemistry groups [2].

Negative Control Compound for PDE3A/SLFN12 Cancer Cytotoxicity Studies

Given that the target compound lacks the 6-aryl pharmacophore essential for PDE3A/SLFN12 complex formation and does not induce cancer cell killing via this mechanism, it is structurally qualified as a negative control for DNMDP/BRD9500-class phenotypic screening campaigns [1]. Its matched pyridazinone core ensures that any differential activity observed can be attributed specifically to the 6-aryl pharmacophore rather than scaffold-class effects.

Quote Request

Request a Quote for 2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.